Methyl 14-methylhexadecanoate

概要

説明

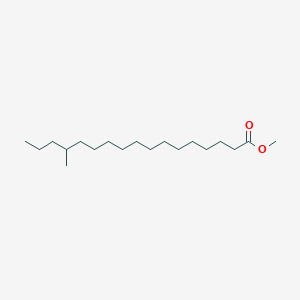

Methyl 14-methylhexadecanoate, also known as 14-methylhexadecanoic acid methyl ester, is an organic compound with the molecular formula C18H36O2. It is a methyl ester derivative of 14-methylhexadecanoic acid and is characterized by its colorless liquid appearance. This compound is known for its solubility in organic solvents and limited solubility in water .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 14-methylhexadecanoate is typically synthesized through an esterification reaction. The common method involves reacting 14-methylhexadecanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of methanol and the acid to a reactor, with the catalyst being added to promote the reaction. The mixture is then heated to maintain the reflux conditions, and the product is subsequently purified through distillation .

化学反応の分析

Types of Reactions: Methyl 14-methylhexadecanoate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed.

Major Products Formed:

Oxidation: 14-methylhexadecanoic acid.

Reduction: 14-methylhexadecanol.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Methyl 14-methylhexadecanoate has several applications in scientific research:

作用機序

The mechanism of action of methyl 14-methylhexadecanoate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport . The molecular targets include membrane proteins and lipid molecules, which are crucial for maintaining cellular integrity and function .

類似化合物との比較

- Methyl palmitate (hexadecanoic acid methyl ester)

- Methyl stearate (octadecanoic acid methyl ester)

- Methyl myristate (tetradecanoic acid methyl ester)

Comparison: Methyl 14-methylhexadecanoate is unique due to the presence of a methyl group at the 14th position of the carbon chain. This structural feature distinguishes it from other similar compounds like methyl palmitate, which lacks this methyl substitution. The presence of the methyl group can influence the compound’s physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions .

生物活性

Methyl 14-methylhexadecanoate, also known as iso-17:0, is a branched-chain fatty acid methyl ester with the molecular formula CHO and a molecular weight of 284.48 g/mol. Its biological activities have garnered attention in various fields, including pharmacology, toxicology, and nutrition. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic properties.

- Molecular Formula : CHO

- Molecular Weight : 284.48 g/mol

- CAS Number : 2490-49-5

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study analyzing the methanolic extract of Azanza garckeana seeds, this compound was identified among others with reported antifungal and antimicrobial effects. Specifically, it was noted for its effectiveness against various microbial strains, making it a candidate for further development in antimicrobial therapies .

| Compound Name | Biological Activity |

|---|---|

| This compound | Antimicrobial, antifungal |

2. Anti-inflammatory Effects

The compound has also been associated with anti-inflammatory properties. Fatty acids like this compound can influence inflammatory pathways and may serve as modulators in inflammatory diseases. The anti-inflammatory potential is particularly relevant in conditions such as arthritis and cardiovascular diseases .

3. Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in several therapeutic areas:

- Anticancer Activity : Some studies suggest that fatty acid esters can exhibit anticancer properties by inducing apoptosis in cancer cells.

- Hepatoprotective Effects : There is evidence indicating that certain fatty acids can protect liver cells from damage caused by toxins or alcohol .

Case Study 1: Antimicrobial Efficacy

A study conducted on the methanolic extract of Azanza garckeana highlighted the presence of this compound among other bioactive compounds. The extract demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be harnessed for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that branched-chain fatty acids like this compound can modulate inflammatory cytokines. By downregulating pro-inflammatory markers such as TNF-alpha and IL-6, these compounds may help alleviate chronic inflammation in various disease models .

Research Findings

Recent findings from metabolomics studies indicate that this compound is one of the major branched fatty acids detected in human biological samples. Its presence has been linked to metabolic pathways that are crucial for maintaining cellular health and function . Furthermore, the integration of gas chromatography-mass spectrometry (GC-MS) techniques has allowed for more precise quantification and characterization of this compound in biological fluids.

特性

IUPAC Name |

methyl 14-methylhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18(19)20-3/h17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAFVSVYRSUDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016325 | |

| Record name | Methyl 14-methylhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490-49-5 | |

| Record name | Methyl 14-methylhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In what biological contexts has Methyl 14-methylhexadecanoate been observed?

A: this compound has been identified as a constituent of the cell membrane in the halophilic bacterium Halomonas zhanjiangensis []. It has also been detected in the lipophilic profiles of both Sorghum bicolor seedlings and Chilo partellus larvae, suggesting a potential role in the interaction between these organisms [].

Q2: Is there any evidence to suggest that this compound plays a role in plant-insect interactions?

A: Research indicates that the concentration of this compound in Chilo partellus larvae varies depending on the resistance level of the Sorghum genotype they consume []. Larvae feeding on susceptible genotypes exhibited significantly higher levels of this compound compared to those feeding on resistant genotypes. This observation suggests that this compound might be involved in the biochemical interplay between Sorghum plants and Chilo partellus larvae.

Q3: What analytical techniques are commonly employed to identify and quantify this compound?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely utilized for the identification and quantification of fatty acid methyl esters, including this compound [, , , ]. This technique enables the separation and detection of individual fatty acid methyl esters based on their retention times and mass-to-charge ratios, providing valuable information about their relative abundance in complex biological samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。